1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698553
InChI: InChI=1S/C13H11FN2O/c14-10-4-1-2-5-12(10)16-11-6-3-7-13(17)9(11)8-15-16/h1-2,4-5,8H,3,6-7H2
SMILES:
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS No.:

Cat. No.: VC16698553

Molecular Formula: C13H11FN2O

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one -

Specification

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
IUPAC Name 1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C13H11FN2O/c14-10-4-1-2-5-12(10)16-11-6-3-7-13(17)9(11)8-15-16/h1-2,4-5,8H,3,6-7H2
Standard InChI Key WTQJNEKCQKEGGA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=NN2C3=CC=CC=C3F)C(=O)C1

Introduction

The compound 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic molecule that belongs to the indazole family. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge about indazoles.

Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. They are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorine atom in the phenyl ring can significantly affect the compound's reactivity and biological activity due to fluorine's high electronegativity and ability to form strong bonds with other atoms.

Synthesis Methods

The synthesis of indazole derivatives often involves condensation reactions between appropriate precursors, such as hydrazines and aldehydes or ketones. For 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, a possible synthesis route could involve:

  • Starting Materials: 2-Fluorophenylhydrazine and a suitable ketone or aldehyde.

  • Reaction Conditions: Acidic or basic conditions, with or without catalysts, depending on the specific reaction pathway.

Biological Activity

Indazole derivatives have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one would depend on its ability to interact with biological targets, such as enzymes or receptors.

Biological ActivityPotential Effects
AnticancerInhibition of cell growth or induction of apoptosis
Anti-inflammatoryReduction of inflammatory responses
AntimicrobialInhibition of microbial growth

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator